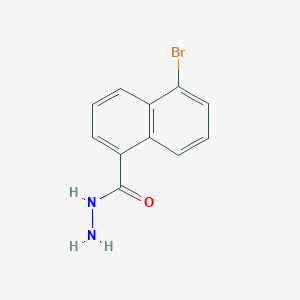

5-Bromo-1-naphthohydrazide

描述

5-Bromo-1-naphthohydrazide (CAS: 22531-60-8) is a brominated naphthalene derivative featuring a hydrazide functional group (-CONHNH₂). It is synthesized via the reaction of 5-bromo-1-naphthoic acid (CAS: 78515-16-9) with hydrazine hydrate, replacing the carboxylic acid’s hydroxyl group with a hydrazide moiety . This compound is pivotal in organic synthesis, particularly in forming hydrazones and coordinating with metal ions due to its nucleophilic NH₂ group. It serves as an intermediate in pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

5-bromonaphthalene-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(15)14-13/h1-6H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNFWPBYWGACRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-naphthohydrazide typically involves the bromination of 1-naphthohydrazide. One common method includes the reaction of 1-naphthohydrazide with bromine in the presence of a suitable solvent such as acetic acid or carbon disulfide . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

5-Bromo-1-naphthohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthohydrazides, while coupling reactions can produce complex aromatic compounds.

科学研究应用

Chemical Properties and Mechanisms

The reactivity of 5-Bromo-1-naphthohydrazide can be attributed to:

- Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction : The hydrazide group can undergo redox reactions, altering its oxidation state.

- Coupling Reactions : It serves as a reagent in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Organic Synthesis

This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for developing new compounds in medicinal chemistry and materials science.

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antitumor Activity : Compounds derived from this hydrazide have shown potential against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and nitric oxide (NO) generation .

- Antiviral Properties : In studies targeting influenza A virus, hydrazide derivatives demonstrated inhibitory effects on viral replication, suggesting potential applications in antiviral drug development .

Analytical Applications

This compound and its derivatives are utilized in analytical chemistry for:

- Detection of Metal Ions : They can act as chelating agents for the separation and identification of metal ions in environmental samples.

- Dyes and Pigments : The compound is used in synthesizing dyes due to its chromophoric properties .

Case Study 1: Antitumor Activity

A study by Aneja et al. evaluated the antitumor effects of a derivative of this compound on breast, cervical, and colon cancer cell lines. The results indicated that treatment led to significant cell death via apoptosis pathways mediated by cAMP-dependent protein kinase A and p53 protein activation .

Case Study 2: Antiviral Development

In exploring antiviral agents against influenza A, researchers synthesized a library of hydrazide derivatives based on this compound. One compound showed comparable efficacy to oseltamivir (Tamiflu) in inhibiting viral replication without affecting cell viability .

作用机制

The mechanism of action of 5-Bromo-1-naphthohydrazide involves its interaction with specific molecular targets. The bromine atom and hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Derivatives of 5-Bromo-1-naphthalene

The brominated naphthalene core allows diverse functionalization. Key derivatives include:

Table 1: Structural and Reactivity Comparison

- Hydrazide vs. Carboxylic Acid : The hydrazide’s NH₂ group enables condensation reactions (e.g., with aldehydes to form hydrazones), unlike the carboxylic acid, which participates in acid-base reactions or esterifications .

- Hydrazide vs. Ester : Esters (e.g., methyl 5-bromo-1-naphthoate) are electrophilic at the carbonyl but require harsh conditions for nucleophilic attack. Hydrazides, however, readily react with electrophiles like carbonyl compounds .

- Hydrazide vs. Amide : Amides (e.g., 5-bromo-N-(4-bromophenyl)-1-naphthamide) are resonance-stabilized and less nucleophilic, making hydrazides superior for metal coordination and dynamic covalent chemistry .

Substituent Effects on Reactivity and Bioactivity

Bromine’s electron-withdrawing effect enhances electrophilic aromatic substitution reactivity. Additional substituents further modulate properties:

Table 2: Impact of Substituents on Brominated Naphthalenes

- Methoxy Groups : Electron-donating groups like -OCH₃ (e.g., in 5-bromo-2-methoxybenzohydrazide) increase ring electron density, facilitating electrophilic substitutions and stabilizing intermediates .

- Halogen Variations : Iodo substituents (e.g., 5-bromo-2-iodobenzonitrile) introduce steric bulk and alter lipophilicity, impacting bioavailability in drug design .

生物活性

5-Bromo-1-naphthohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies. The compound is notable for its structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the naphthalene ring and a hydrazide functional group. Its molecular formula is C10H8BrN3O, and it exhibits properties typical of hydrazone derivatives, which are known for their versatility in medicinal applications.

| Property | Value |

|---|---|

| Molecular Weight | 256.09 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in DMSO |

| Log P | 2.57 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, including breast, cervical, and colon cancers. The mechanism involves the induction of apoptosis through pathways involving cAMP-dependent protein kinase A and p53 protein modulation, as well as the generation of reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The hydrazone moiety is believed to play a crucial role in this activity by disrupting bacterial cell membranes .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It targets non-structural proteins in viruses such as influenza A, demonstrating inhibitory effects on viral replication in cell cultures . The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene ring can significantly alter its antiviral efficacy.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Studies have shown that it can reduce pro-inflammatory cytokine levels in cell models, indicating its role in modulating immune responses .

Study 1: Antitumor Efficacy

In a recent study published in PMC, researchers evaluated the antitumor effects of various hydrazone derivatives, including this compound. The results indicated a dose-dependent increase in apoptosis markers in treated cancer cells compared to controls .

Study 2: Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of several naphthohydrazides against common bacterial strains. This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

The biological activity of this compound can be attributed to several key mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through ROS generation.

- Membrane Disruption : Interference with bacterial cell wall synthesis leading to cell lysis.

- Viral Protein Inhibition : Binding to viral proteins essential for replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。